Regioisomeric Telomerase Inhibition: 2,6-Disubstituted Scaffolds Demonstrate Distinct IC₅₀ Profiles
In a systematic evaluation of regioisomeric disubstituted amidoanthraquinones, the 2,6-diamidoanthraquinone scaffold—for which N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide serves as the critical monofunctionalized precursor—exhibited human telomerase inhibition with IC₅₀ values in the sub-micro to micromolar range [1]. This 2,6-substitution pattern yielded cytotoxicity EC₅₀ values comparable to or better than mitoxantrone, a clinically approved anthraquinone [1]. In contrast, the 1,4- and 1,5-regioisomeric disubstituted analogs showed divergent potency and selectivity profiles, underscoring the critical importance of the C2 substitution pattern for achieving optimal biological activity [1].
| Evidence Dimension | Telomerase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | 2,6-Diamidoanthraquinone scaffold (derived from C2-acetamido precursor) exhibits sub-micro to micro molar IC₅₀ |
| Comparator Or Baseline | 1,4- and 1,5-diamidoanthraquinone regioisomers; mitoxantrone |
| Quantified Difference | Cytotoxicity EC₅₀ similar or better than mitoxantrone; distinct SAR profile vs. 1,4- and 1,5-isomers |
| Conditions | Cell-free telomerase inhibition assay and cytotoxicity evaluation in cancer cell lines |
Why This Matters
Procuring the C2-acetamido derivative is essential for accessing the 2,6-disubstituted pharmacophore associated with superior telomerase inhibition and cytotoxicity profiles relative to regioisomeric alternatives.
- [1] Huang, H. S., et al. Synthesis and Human Telomerase Inhibition of a Series of Regioisomeric Disubstituted Amidoanthraquinones. Chemical and Pharmaceutical Bulletin, 2007, 55(2), 284-292. View Source
